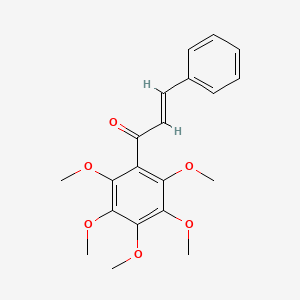

Pedicellin

Description

Structure

3D Structure

Properties

CAS No. |

518-58-1 |

|---|---|

Molecular Formula |

C20H22O6 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

(E)-1-(2,3,4,5,6-pentamethoxyphenyl)-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C20H22O6/c1-22-16-15(14(21)12-11-13-9-7-6-8-10-13)17(23-2)19(25-4)20(26-5)18(16)24-3/h6-12H,1-5H3/b12-11+ |

InChI Key |

BHTMJPHRPUKDBL-VAWYXSNFSA-N |

Isomeric SMILES |

COC1=C(C(=C(C(=C1OC)OC)OC)OC)C(=O)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

COC1=C(C(=C(C(=C1OC)OC)OC)OC)C(=O)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of Antibiotics: A Technical Guide to the Discovery and Development of Penicillin

An in-depth exploration of the seminal experiments and developmental timeline of the world's first antibiotic for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery and development of penicillin, from Alexander Fleming's initial observation to its large-scale production and structural elucidation. It details the pivotal experiments, the evolution of production and purification techniques, and the key scientific figures who ushered in the age of antibiotics.

The Serendipitous Discovery: Alexander Fleming's Initial Findings

The story of penicillin begins in 1928 at St. Mary's Hospital, London, with the work of Scottish physician and bacteriologist Alexander Fleming.

Experimental Protocol: Observation of Bacterial Lysis

Fleming's discovery was a result of a chance observation on a culture plate of Staphylococcus aureus.

Objective: To investigate the properties of staphylococcal variants.

Methodology:

-

Culture Preparation: Petri dishes containing a nutrient agar medium were inoculated with Staphylococcus aureus.

-

Incubation: The plates were incubated at room temperature. Fleming had left for a holiday, and upon his return on September 3, 1928, he noticed a mold contaminating one of the plates.

-

Observation: A distinct, bacteria-free zone of inhibition surrounded the colony of the mold, which was later identified as a rare strain of Penicillium notatum. This indicated that the mold was producing a substance that was lethal to the bacteria.

-

Subculture and Extraction: Fleming subcultured the mold in a liquid medium. He found that the "mould juice," which he termed penicillin, was effective at killing a wide range of harmful bacteria, including streptococcus, meningococcus, and the diphtheria bacillus, even when diluted.

Key Findings:

-

A mold, later identified as Penicillium notatum, produces a substance with potent antibacterial properties.

-

This substance, named penicillin, is effective against a broad spectrum of Gram-positive bacteria.

-

The substance was found to be non-toxic to human cells.

Fleming published his findings in the British Journal of Experimental Pathology in 1929. However, the instability of the penicillin molecule and the difficulty in producing and purifying it in large quantities meant that its therapeutic potential was not immediately realized.

The Oxford Team: Turning a Curiosity into a Therapeutic

A decade later, a team of researchers at the Sir William Dunn School of Pathology at the University of Oxford, led by Howard Florey and Ernst Chain, took on the challenge of isolating and purifying penicillin.

Experimental Protocol: Purification and In Vivo Testing

The Oxford team, which included the crucial contributions of Norman Heatley, developed methods to produce and purify penicillin in sufficient quantities for animal and, eventually, human trials.

Methodology for Penicillin Production and Purification (Early 1940s):

-

Surface Culture: The Penicillium notatum mold was grown on the surface of a liquid nutrient medium, such as Czapek-Dox broth, in numerous flat-bottomed vessels to maximize air exposure. The team famously used an array of containers, including bedpans and milk churns, for this purpose.

-

Extraction: After several days of growth, the "mould juice" containing penicillin was harvested. Norman Heatley devised a crucial counter-current extraction method. The acidic penicillin was extracted from the aqueous culture medium into an organic solvent, such as amyl acetate, and then back-extracted into water by adjusting the pH. This process concentrated the penicillin.

-

Purification: Edward Abraham, another member of the team, further purified the penicillin extract using alumina column chromatography to remove impurities.

-

Freeze-Drying: The purified penicillin solution was freeze-dried to produce a stable, powdered form.

Preclinical Testing: The Mouse Protection Test

Objective: To determine the in vivo efficacy of the purified penicillin.

Methodology:

-

Infection: On May 25, 1940, eight mice were injected with a lethal dose of virulent Streptococcus.

-

Treatment: Four of the infected mice were subsequently treated with injections of the purified penicillin. The other four served as a control group.

-

Observation: The four untreated mice died within a day, while the four mice that received penicillin survived.

This successful experiment was a landmark achievement, demonstrating for the first time that penicillin could cure a bacterial infection in a living animal.

The Dawn of Clinical Application: Early Human Trials

The success of the animal studies paved the way for the first human trials.

The Case of Albert Alexander: The First Human Trial

In February 1941, a 43-year-old police constable, Albert Alexander, became the first person to be treated with penicillin. He had a severe, life-threatening staphylococcal and streptococcal infection that had spread from a scratch on his face.

Treatment Protocol:

-

Initial Dose: Alexander was given an initial intravenous dose of 200 milligrams of penicillin on February 12, 1941, followed by subsequent injections.

-

Response: He showed a remarkable improvement within days.

-

Outcome: Unfortunately, the supply of penicillin was limited, and despite efforts to recycle the drug from his urine, it ran out. Alexander relapsed and died on March 15, 1941.

While the outcome was tragic, the initial positive response was a clear indication of penicillin's therapeutic potential in humans.

Scaling Up: The American Contribution and Mass Production

The promising results from the Oxford team and the pressures of World War II spurred a massive effort to produce penicillin on a large scale.

The Search for Higher Yields

British scientists traveled to the United States in 1941 to seek assistance with mass production. This led to a collaborative effort involving the U.S. Department of Agriculture's Northern Regional Research Laboratory (NRRL) in Peoria, Illinois, and several pharmaceutical companies.

Key Developments:

-

Strain Improvement: A worldwide search for more productive strains of Penicillium led to the discovery of Penicillium chrysogenum on a moldy cantaloupe in Peoria. This strain produced significantly higher yields of penicillin than Fleming's original P. notatum.

-

Submerged Culture: The NRRL developed the technique of submerged fermentation, where the mold was grown in large, aerated tanks of nutrient-rich medium. This was a far more efficient method than the surface culture technique.

-

Medium Optimization: The addition of corn-steep liquor and other supplements to the fermentation medium further boosted penicillin yields.

Quantitative Data: Penicillin Production and Purity

The advancements in production techniques led to a dramatic increase in the availability of penicillin and a corresponding decrease in its price.

| Year | Production (Billion Oxford Units) | Price per Million Units (USD) | Notes |

| 1943 | 21 | $200 | Early production primarily for military use. |

| 1944 | 1,663 | - | Significant increase due to submerged fermentation and strain improvement. |

| 1945 | 6,852 | $6 | Mass production makes penicillin more widely available. |

Defining the Oxford Unit: The "Oxford unit" was an early measure of penicillin activity. It was defined as the amount of penicillin that would produce a 25 mm zone of inhibition of a standard strain of Staphylococcus aureus on an agar plate. Later, it was determined that one Oxford unit is approximately equivalent to 0.6 micrograms of pure penicillin G.

Unraveling the Structure: Dorothy Hodgkin and X-ray Crystallography

The chemical structure of penicillin remained a mystery for several years. In 1945, Dorothy Hodgkin, a pioneer in the field of X-ray crystallography, successfully determined the three-dimensional structure of penicillin.

Experimental Protocol: X-ray Crystallography of Penicillin

Methodology:

-

Crystallization: Small, pure crystals of penicillin were grown.

-

X-ray Diffraction: A beam of X-rays was directed at the penicillin crystal. The atoms in the crystal diffracted the X-rays, creating a complex pattern of spots on a photographic film.

-

Data Analysis: The positions and intensities of the spots in the diffraction pattern were used to calculate the electron density map of the molecule. This, in turn, revealed the arrangement of the atoms.

Hodgkin's work confirmed the presence of the novel and highly reactive β-lactam ring, a four-membered ring containing a nitrogen atom, which is crucial for penicillin's antibacterial activity. This structural elucidation was a monumental achievement that paved the way for the development of semi-synthetic penicillins with improved properties.

Visualizing the Workflow and Timeline

The following diagrams illustrate the key workflows and the overall timeline of penicillin's discovery and development.

Penicillin Discovery and Initial Development Workflow

Caption: Workflow from Fleming's discovery to the first human trial by the Oxford team.

Penicillin Mass Production and Structural Elucidation

Caption: Parallel workflows of mass production development and structural determination.

Timeline of Penicillin Development

The Genesis of a Medical Revolution: A Technical Guide to Alexander Fleming's Original Penicillin Experiments

For Immediate Release

London, UK – November 18, 2025 – This whitepaper provides an in-depth technical guide to the foundational experiments conducted by Sir Alexander Fleming that led to the discovery of penicillin. Intended for researchers, scientists, and drug development professionals, this document meticulously reconstructs Fleming's original methodologies, presents his quantitative data in a structured format, and visualizes his experimental workflows and logical processes.

The discovery of penicillin in 1928 at St. Mary's Hospital, London, marked a pivotal moment in medical history, heralding the age of antibiotics.[1][2] Fleming's initial observation of a mold, later identified as Penicillium notatum, inhibiting the growth of Staphylococcus bacteria on a culture plate, was the catalyst for a series of systematic investigations into the properties and potential of the "mould juice."[1][3] This guide delves into the specifics of these seminal experiments, drawing directly from his 1929 publication in the British Journal of Experimental Pathology.

Experimental Protocols

Fleming's experimental design, though lacking the sophisticated tools of modern microbiology, was methodical and insightful. The following sections detail the core protocols he employed.

Cultivation of Penicillium notatum

The production of the antibacterial substance, which Fleming named "penicillin," was achieved by cultivating the mold in a liquid medium.

-

Culture Medium: The primary medium used was ordinary nutrient broth.[4][5]

-

Incubation: The mold was grown at room temperature (approximately 20°C) for about 7 days to achieve maximum antibacterial power.[4][5] Fleming noted that the antibacterial potency began to diminish after 10 days, and had almost disappeared by four weeks.[4][5]

-

Harvesting: The "mould juice," or filtrate, was obtained by passing the broth culture through a filter to remove the fungal mass.[4][5]

Assay of Inhibitory Power: Agar Plate Method

A simple yet effective method was devised to test the inhibitory effect of penicillin on various microbes.

-

Plate Preparation: A furrow was cut into an agar plate and filled with a mixture of equal parts agar and the penicillin-containing broth.[5]

-

Inoculation: Once the penicillin-agar mixture solidified, various microbes were streaked at right angles from the furrow to the edge of the plate.[5]

-

Observation: The inhibitory substance would diffuse into the agar, and before the microbes showed visible growth, it would spread sufficiently to inhibit the growth of sensitive microbes.[5] The extent of inhibition was observed and measured.

Titration of Antibacterial Activity: Broth Dilution Method

To quantify the potency of the penicillin filtrate, Fleming employed a serial dilution technique.

-

Serial Dilutions: A series of dilutions of the penicillin broth were made in fresh nutrient broth.[5]

-

Inoculation: Each tube was then inoculated with a standardized volume of a bacterial suspension (e.g., Staphylococcus).[5]

-

Incubation and Assessment: The tubes were incubated, and the inhibitory effect was assessed by observing the opacity (cloudiness) of the broth, which indicated bacterial growth.[5] The highest dilution that prevented growth was considered the measure of the penicillin's potency. Fleming noted that a good sample of penicillin could completely inhibit staphylococci in a dilution of 1 in 800.[4]

Quantitative Data

Fleming's 1929 paper included tables summarizing the inhibitory power of penicillin against a range of microorganisms. The following tables are a reconstruction of this crucial data.

Table 1: Inhibitory Power of Penicillin on Various Microbes (Agar Plate Method)

| Microbe | Growth Inhibition |

| Staphylococcus | +++ |

| Streptococcus pyogenes | +++ |

| Pneumococcus | +++ |

| Gonococcus | ++ |

| Meningococcus | ++ |

| B. diphtheriae | + |

| B. coli | - |

| B. typhosus | - |

| B. influenzae (Pfeiffer) | - |

(+++ = Marked inhibition, ++ = Definite inhibition, + = Slight inhibition, - = No inhibition)

Table 2: Titration of Inhibitory Power of Penicillin in Nutrient Broth

| Dilution of Penicillin | Staphylococcus Growth | Streptococcus pyogenes Growth |

| 1 in 20 | No Growth | No Growth |

| 1 in 40 | No Growth | No Growth |

| 1 in 80 | No Growth | No Growth |

| 1 in 100 | No Growth | No Growth |

| 1 in 200 | No Growth | No Growth |

| 1 in 400 | No Growth | No Growth |

| 1 in 600 | No Growth | No Growth |

| 1 in 800 | No Growth | No Growth |

| 1 in 1000 | Growth | Growth |

| Control (No Penicillin) | Growth | Growth |

Key Properties of Penicillin Investigated by Fleming

Fleming's initial research went beyond simply observing the antibacterial effect. He conducted a series of experiments to characterize the properties of penicillin.

-

Spectrum of Activity: He demonstrated that penicillin was highly effective against Gram-positive bacteria such as Staphylococcus and Streptococcus, but had little to no effect on Gram-negative bacteria like E. coli and Salmonella typhimurium.[6]

-

Stability: Fleming discovered that penicillin was unstable. It lost most of its activity after 10 to 14 days at room temperature.[4] He also found that altering the pH to 6.8 increased its stability.[4]

-

Toxicity: In what was a crucial finding for its therapeutic potential, Fleming showed that penicillin was non-toxic. He noted that constant irrigation of large infected surfaces in humans with the crude extract was not accompanied by any toxic symptoms.[4]

-

Effect on Leucocytes: Importantly, he found that penicillin, at concentrations that completely inhibited staphylococcal growth, did not interfere with the function of leucocytes (white blood cells) to a greater extent than ordinary broth.[4] This was a significant advantage over the chemical antiseptics of the time, which were often harmful to host tissues.

Visualizing the Discovery Process

The following diagrams, generated using the DOT language, illustrate the key workflows and logical progression of Fleming's initial penicillin experiments.

Caption: Experimental workflow from initial observation to characterization.

Caption: Logical relationship of Penicillin's selective antibacterial action.

Conclusion

Sir Alexander Fleming's original experiments on penicillin laid the crucial groundwork for one of the most significant advances in therapeutic medicine.[1] His meticulous, albeit technologically limited, investigation successfully identified a potent antibacterial agent, characterized its spectrum of activity, and, critically, established its non-toxicity to host cells. While the challenge of purifying and mass-producing penicillin would be overcome by Howard Florey and Ernst Chain a decade later, Fleming's foundational research provided the essential roadmap. This technical guide serves as a testament to his pioneering work and a valuable resource for understanding the origins of antibiotic therapy.

References

- 1. Alexander Fleming Discovery and Development of Penicillin - Landmark - American Chemical Society [acs.org]

- 2. Alexander Fleming (1881–1955): Discoverer of penicillin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the Antibacterial Action of Cultures of a Penicillium, with Special Reference to Their use in the Isolation of B. Influenzae. In: The British Journal of Experimental Pathology eds. DODDS, E.C. DRUMMOND, JC. et al. , vol. [milestone-books.de]

- 4. ndorms.ox.ac.uk [ndorms.ox.ac.uk]

- 5. www2.rivier.edu [www2.rivier.edu]

- 6. History of penicillin - Wikipedia [en.wikipedia.org]

Chemical structure and properties of the Penicillin core

An In-depth Technical Guide to the Chemical Structure and Properties of the Penicillin Core

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical structure and properties of the penicillin core, known as the penam skeleton. The unique bicyclic structure of penicillin is fundamental to its antibacterial activity, and a thorough understanding of its stereochemistry, bond characteristics, and reactivity is crucial for the development of new β-lactam antibiotics and inhibitors of β-lactamase.

Chemical Structure of the Penicillin Core

The core structure of penicillin, termed "penam," is a bicyclic system consisting of a four-membered β-lactam ring fused to a five-membered thiazolidine ring.[1][2] This fusion results in a strained and highly reactive molecular architecture that is essential for its biological function. The general structure is defined by the IUPAC name (5R)-4-thia-1-azabicyclo[3.2.0]heptan-7-one.[3] The key structural features were famously elucidated by Dorothy Hodgkin through X-ray crystallography.[4][5]

The penam structure is conformationally rigid and adopts a puckered or bent shape. This is a consequence of the pyramidal geometry of the bridgehead nitrogen atom.[3] The lone pair of electrons on this nitrogen is sterically hindered from achieving planarity with the fused ring system, leading to significant ring strain.[3] This strain is a critical factor in the chemical reactivity of the β-lactam ring.[3][6]

Stereochemistry

The stereochemistry of the penicillin core is crucial for its interaction with bacterial enzymes. The natural configuration of the penam skeleton is essential for its antibacterial activity. Alterations to the stereocenters can dramatically reduce or eliminate its efficacy.

Quantitative Structural Data

The precise bond lengths and angles of the penicillin core have been determined through X-ray crystallography studies. These parameters provide insight into the strained nature of the molecule.

| Parameter | Value | Significance |

| β-Lactam Ring Internal Bond Angles | ~90° | Significant deviation from the ideal sp3 (~109.5°) and sp2 (~120°) bond angles, indicating high ring strain.[3][7] |

| Amide C-N Bond Length | 1.406 Å | Longer than a typical amide C-N bond, indicating reduced resonance stabilization and greater single bond character.[3] |

| Carbonyl C=O Bond Length | 1.205 Å | Shorter than in a typical non-cyclic tertiary amide, suggesting more double-bond character.[3] |

| Pyramidalization of Bridgehead Nitrogen (χ) | 54° | Quantifies the non-planar geometry of the nitrogen atom, contributing to the ring strain.[3] |

| Twist of the C-N bond (τ) | 18° | Describes the distortion of the amide bond, which hinders resonance stabilization.[3] |

Physicochemical Properties of the Penicillin Core

The unique structural features of the penam core dictate its physicochemical properties, which in turn influence its stability, solubility, and pharmacokinetic profile.

Reactivity of the β-Lactam Ring

The high degree of ring strain in the β-lactam ring makes the amide bond particularly susceptible to nucleophilic attack.[3][6] This inherent reactivity is the cornerstone of penicillin's mechanism of action. The strained ring readily opens to acylate the active site of bacterial transpeptidases, also known as penicillin-binding proteins (PBPs).[1][8]

Stability

The penicillin core is susceptible to degradation under both acidic and basic conditions, as well as by enzymatic hydrolysis mediated by β-lactamases.[3] The stability of different penicillin derivatives can be modified by altering the acyl side chain attached to the 6-amino position of the penam nucleus.

Experimental Protocols for Structural Elucidation

The determination of the precise three-dimensional structure of the penicillin core was a landmark achievement in chemistry, relying heavily on X-ray crystallography and later confirmed and further studied by Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

The pioneering work of Dorothy Hodgkin in the 1940s utilized X-ray crystallography to definitively solve the structure of penicillin, resolving a debate between the β-lactam and a thiazolidine-oxazolone structure.[5][9]

Methodology:

-

Crystal Preparation: Single crystals of penicillin salts (e.g., sodium, potassium, or rubidium benzylpenicillin) are required.[9] The heavy atom derivatives (potassium and rubidium) were instrumental in solving the phase problem in the initial structure determination.[5] Crystals are grown from a suitable solvent by slow evaporation or other crystallization techniques.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a pattern of spots of varying intensity. These diffraction patterns are recorded on a detector.[9]

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be inferred.[4] Computational methods are then used to refine the atomic coordinates and thermal parameters to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of penicillin and its derivatives in solution. Both ¹H and ¹³C NMR are routinely used.[10][11]

Methodology for ¹H and ¹³C NMR:

-

Sample Preparation: A small amount of the penicillin derivative is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) to a concentration suitable for NMR analysis. Tetramethylsilane (TMS) is typically added as an internal standard.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and improve sensitivity.[11] More advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons, aiding in the complete assignment of the spectrum.[12]

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra provide detailed information about the chemical environment of each atom in the molecule, confirming the core structure and providing information about the conformation in solution.

Mechanism of Action

The antibacterial activity of penicillin is a direct result of its unique chemical structure. The strained β-lactam ring is a key pharmacophore that enables the inhibition of bacterial cell wall synthesis.[1][8]

Signaling Pathway:

Penicillin exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[1] Peptidoglycan provides structural integrity to the bacterial cell, and its disruption leads to cell lysis and death.[8] The key enzyme in this process is DD-transpeptidase (also known as a penicillin-binding protein or PBP).[8]

dot

Caption: Mechanism of penicillin action via inhibition of PBP.

Logical Relationship of the β-Lactam Ring to Antibacterial Activity

The antibacterial efficacy of penicillin is logically dependent on the chemical properties endowed by its strained bicyclic core.

dot

Caption: The causal chain from structure to bactericidal effect.

Conclusion

The penicillin core is a remarkable molecular architecture that has served as the foundation for a vast array of life-saving antibiotics. Its strained β-lactam ring is a testament to how subtle manipulations of chemical structure can lead to profound biological activity. A continued in-depth understanding of its properties and the experimental techniques used to study it remains essential for combating antibiotic resistance and designing the next generation of antibacterial agents.

References

- 1. Penicillin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Penam - Wikipedia [en.wikipedia.org]

- 4. Modelling the Structure of Penicillin – Back From The Dead [mhs.ox.ac.uk]

- 5. Hodgkin Solves the Structure of Penicillin | Research Starters | EBSCO Research [ebsco.com]

- 6. futurelearn.com [futurelearn.com]

- 7. quora.com [quora.com]

- 8. news-medical.net [news-medical.net]

- 9. nobelprize.org [nobelprize.org]

- 10. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbon-13 magnetic resonance spectroscopy of drugs III: penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Natural Sources of Penicillin and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of penicillin, the foundational class of β-lactam antibiotics. It covers the primary microbial producers, the biosynthesis of penicillin, and the regulatory networks that govern its production. Furthermore, this document details the methodologies for fermentation, extraction, purification, and quantification, offering a comprehensive resource for research and development in this field.

Natural Producers of Penicillin

Penicillin is a secondary metabolite produced by several species of filamentous fungi, most notably those belonging to the genus Penicillium. The production capability is not ubiquitous across the genus but is concentrated in specific species, primarily within the Penicillium section Chrysogena.

Penicillium rubens (formerly classified as P. chrysogenum and P. notatum) is the most famous and commercially significant producer of penicillin.[1][2] The original strain discovered by Alexander Fleming was identified as Penicillium rubens.[3] Industrial production strains are high-yielding mutants derived from P. chrysogenum.[1]

Other species have also been identified as natural penicillin producers, expanding the known sources of this vital antibiotic. These include fungi used in food production and other related species.[4][5][6]

Table 1: Selected Penicillium Species with Penicillin Production Capability

| Species | Section | Notable Characteristics | Reference(s) |

| Penicillium rubens | Chrysogena | Includes Fleming's original isolate and all high-yielding industrial strains. | [5][6] |

| Penicillium nalgiovense | Chrysogena | Used as a starter culture for fermented meats; known to produce penicillin on food products. | [4][5] |

| Penicillium griseofulvum | Chrysogena | Identified as a penicillin producer with a complete biosynthetic gene cluster. | [4][7] |

| Penicillium dipodomyis | Chrysogena | Confirmed penicillin producer. | [5] |

| Penicillium flavigenum | Chrysogena | Confirmed penicillin producer. | [5] |

| Penicillium allii-sativi | Chrysogena | Confirmed penicillin producer. | [5][6] |

| Penicillium tardochrysogenum | Chrysogena | Confirmed penicillin producer. | [5][6] |

| Penicillium vanluykii | Chrysogena | Confirmed penicillin producer. | [5][6] |

Naturally Occurring Penicillins

Fungi produce a variety of natural penicillins, the structures of which differ based on the side chain attached to the 6-aminopenicillanic acid (6-APA) core. The specific penicillin produced is influenced by the fungal species and the composition of the fermentation medium.[3][8] The two most clinically and commercially significant natural penicillins are Penicillin G and Penicillin V.[3]

-

Penicillin G (Benzylpenicillin): The prototypical natural penicillin. It is typically produced when corn steep liquor, which contains phenylacetic acid precursors, is used in the fermentation medium.[8] Due to its instability in stomach acid, it is administered via injection.[9]

-

Penicillin V (Phenoxymethylpenicillin): Produced when the precursor phenoxyacetic acid is added to the fermentation medium.[3] Its phenoxymethyl side chain confers greater acid stability, allowing for oral administration.[3]

-

Other Natural Penicillins: A variety of other natural penicillins, such as Penicillin F, K, and X, have been identified but are not in common clinical use due to factors like instability or lower production yields.[3][8]

Table 2: Physicochemical Properties of Major Natural Penicillins

| Property | Penicillin G (Benzylpenicillin) | Penicillin V (Phenoxymethylpenicillin) |

| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

| Molecular Formula | C₁₆H₁₈N₂O₄S | C₁₆H₁₈N₂O₅S |

| Molecular Weight | 334.4 g/mol [1] | 350.4 g/mol |

| Melting Point | 214-217 °C[1] | 120-128 °C (with decomposition) |

| Aqueous Solubility | Slightly soluble (as acid)[1] | Poorly soluble (as acid) |

| pKa | ~2.7[10] | ~2.7 |

| Key Feature | Benzyl side chain | Acid-stable phenoxymethyl side chain |

Penicillin Biosynthesis and Regulation

The biosynthesis of penicillin is a complex, multi-step enzymatic process encoded by a cluster of genes. The regulation of this pathway is tightly controlled by various environmental and nutritional factors.

The Core Biosynthetic Pathway

The production of penicillin from its precursor amino acids is catalyzed by three key enzymes, which are encoded by the penicillin gene cluster (pcbAB, pcbC, penDE).[4][11]

-

ACV Synthesis: The first step involves the non-ribosomal condensation of the three precursor amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine. This reaction is catalyzed by the large enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), encoded by the pcbAB gene, to form the tripeptide intermediate, ACV.[5]

-

Cyclization: The tripeptide ACV is then cyclized by isopenicillin N synthase (IPNS), encoded by the pcbC gene, to form isopenicillin N (IPN). This step creates the characteristic β-lactam and thiazolidine ring structure.[5]

-

Side Chain Exchange: In the final step, the L-α-aminoadipic acid side chain of IPN is exchanged for a different side chain, such as phenylacetic acid (for Penicillin G) or phenoxyacetic acid (for Penicillin V). This reaction is catalyzed by acyl-CoA:isopenicillin N acyltransferase (IAT), encoded by the penDE gene.[5] The side chain precursor must first be activated to its coenzyme A thioester.[5]

Caption: Core enzymatic pathway for penicillin biosynthesis.

Regulatory Signaling Pathways

Penicillin production is regulated by a complex network that responds to environmental cues, ensuring that this secondary metabolite is synthesized under optimal conditions. Key regulatory factors include carbon and nitrogen availability, and ambient pH.

-

Carbon Catabolite Repression: High concentrations of easily metabolizable sugars like glucose repress the transcription of the penicillin biosynthesis genes.[4][5] This process is mediated by the CreA transcription factor, which binds to the promoter region of the pcbAB gene, inhibiting its expression.[8]

-

Nitrogen Metabolite Repression: High concentrations of nitrogen sources, such as ammonium, can also suppress the expression of the penicillin genes.[8]

-

pH Regulation: Penicillin biosynthesis is favored under alkaline conditions. The PacC transcription factor, which is active at alkaline pH, positively regulates the expression of the penicillin gene cluster.[5]

-

G-protein Signaling: Heterotrimeric G-proteins are involved in transducing external signals. Deletion of the pga1 gene, which encodes a Gα protein subunit, has been shown to decrease the production of penicillin by downregulating the expression of the core biosynthetic genes.[8]

-

Precursor Supply: The availability of the precursor L-α-aminoadipic acid is a critical control point. This intermediate is also a precursor for lysine biosynthesis. Disrupting the lysine pathway (e.g., by deleting the lys2 gene) can redirect the flow of L-α-aminoadipic acid towards penicillin, thereby increasing yields.[12]

Caption: Key regulatory pathways controlling penicillin gene expression.

Production and Recovery of Natural Penicillin

The industrial production of penicillin relies on optimized fermentation processes using high-yielding strains of P. chrysogenum, followed by a multi-step extraction and purification protocol.

Fermentation

Penicillin is produced using a fed-batch submerged fermentation process, which allows for high biomass growth followed by a productive stationary phase where the antibiotic is synthesized.

Table 3: Penicillin Yields from P. chrysogenum

| Strain / Condition | Penicillin Type | Yield | Reference(s) |

| P. chrysogenum KF 425 (Lab Strain) | Penicillin G | 22 µg/mL | [13] |

| Industrial Strain (Modern) | Penicillin | ~50 g/L | [14] |

Experimental Protocol: Lab-Scale Penicillin Fermentation

-

Inoculum Preparation:

-

Culture a pure strain of P. chrysogenum on Potato Dextrose Agar (PDA) plates for 5-7 days at 25°C until sporulation is observed.

-

Prepare a spore suspension by flooding the plate with sterile saline solution containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface.

-

Adjust the spore concentration to approximately 1 x 10⁷ spores/mL.

-

-

Seed Culture:

-

Inoculate a seed culture medium (e.g., Yeast Extract Glucose Broth) with the spore suspension.

-

Incubate at 25°C on a rotary shaker (200-250 rpm) for 24-48 hours to develop a vegetative mycelial biomass.

-

-

Production Fermentation:

-

Transfer the seed culture (typically 5-10% v/v) into the production fermentation medium. A representative medium composition is:

-

Lactose: 80 g/L

-

Glucose: 20 g/L

-

Peptone: 8 g/L

-

Yeast Extract: 10 g/L

-

KH₂PO₄: 10 g/L

-

MgCl₂: 1.5 g/L

-

KCl: 1.5 g/L

-

CaCO₃: 2 g/L

-

Phenylacetic acid (precursor for Penicillin G): 0.5% (added after initial growth phase)

-

Corn oil (antifoam): 1 g/L

-

-

Incubate in a fermenter at 25-28°C with controlled aeration and agitation for 6-8 days.[15] Maintain the pH between 6.8 and 7.4.

-

Extraction and Purification

The recovery of penicillin from the fermentation broth is a critical downstream process that involves separating the antibiotic from the fungal biomass and other medium components. The process leverages the acidic nature of penicillin.

Experimental Protocol: Penicillin G Extraction and Purification

-

Biomass Removal:

-

At the end of the fermentation, harvest the broth and remove the fungal mycelium by filtration or centrifugation.

-

-

Acidification and Solvent Extraction:

-

Cool the clarified broth to approximately 5°C to minimize chemical degradation of the penicillin.[16]

-

Adjust the pH of the broth to 2.0-2.5 using a strong mineral acid like sulfuric or phosphoric acid. At this acidic pH, penicillin G is in its undissociated, more nonpolar form.[16][17]

-

Immediately perform a liquid-liquid extraction by mixing the acidified broth with a cold organic solvent such as butyl acetate or amyl acetate (ratio of broth to solvent can be 2:1 to 5:1).[17][18] The penicillin will partition into the organic phase.

-

Separate the organic phase from the aqueous phase.

-

-

Back-Extraction:

-

Extract the penicillin from the organic solvent into a fresh aqueous phase by adding a potassium or sodium hydroxide solution or a phosphate buffer to raise the pH to 7.0-7.5.[16][17] This converts penicillin to its water-soluble salt form.

-

Separate the aqueous phase, which now contains a concentrated and partially purified penicillin salt solution.

-

-

Final Purification and Crystallization:

Caption: General workflow for penicillin extraction and purification.

Characterization and Quantification

Accurate quantification of penicillin is essential for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) is the standard analytical method.

Experimental Protocol: HPLC Quantification of Penicillin G

-

Sample Preparation:

-

Take a sample from the fermentation broth or purification step.

-

Centrifuge to remove any solids.

-

Dilute the supernatant with the mobile phase to a concentration within the calibrated range of the instrument.

-

Filter the diluted sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., Shim-pack XR-ODS 2.2).

-

Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (e.g., 85:15 v/v methanol:phosphate buffer or a mix of acetonitrile, KH₂PO₄, and H₃PO₄).[18]

-

Flow Rate: 0.5 - 1.0 mL/min.[18]

-

Detector: UV detector set at 254 nm.[18]

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Prepare a standard curve using a certified reference standard of Penicillin G at various known concentrations.

-

Run the standards and samples on the HPLC system.

-

Identify the Penicillin G peak in the sample chromatogram by comparing its retention time to that of the standard (typically around 12.4 minutes under specific conditions).[13]

-

Calculate the concentration of Penicillin G in the sample by interpolating its peak area or height from the standard curve.

-

References

- 1. Penicillin G | C16H18N2O4S | CID 5904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Penicillium chrysogenum Fermentation and Analysis of Benzylpenicillin by Bioassay and HPLC | Springer Nature Experiments [experiments.springernature.com]

- 3. Penicillin - Wikipedia [en.wikipedia.org]

- 4. Molecular Control of Expression of Penicillin Biosynthesis Genes in Fungi: Regulatory Proteins Interact with a Bidirectional Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Omics Approaches Applied to Penicillium chrysogenum and Penicillin Production: Revealing the Secrets of Improved Productivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Production of Penicillin by Fungi Growing on Food Products: Identification of a Complete Penicillin Gene Cluster in Penicillium griseofulvum and a Truncated Cluster in Penicillium verrucosum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. differencebetween.com [differencebetween.com]

- 10. inchem.org [inchem.org]

- 11. The optimization of penicillin biosynthesis in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. Lab Scale Penicillin production [aecenar.com]

- 16. US2503216A - Purification of penicillin - Google Patents [patents.google.com]

- 17. Comparative study on production, purification of penicillin by Penicillium chrysogenum isolated from soil and citrus samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fermentation and extraction process of penicillin acylase - Liaoyang Sinotech Technology Development Co., Ltd. [sinotechmachinery.com]

- 19. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

Penicillin G vs. Penicillin V: An In-depth Technical Guide to Chemical Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical stability of Penicillin G (benzylpenicillin) and Penicillin V (phenoxymethylpenicillin). A thorough understanding of their relative stabilities is crucial for formulation development, analytical method validation, and ensuring therapeutic efficacy. This document details their degradation pathways, comparative stability under various stress conditions, and the experimental protocols required to assess their integrity.

Introduction: Structural Differences and Stability Implications

Penicillin G and Penicillin V are narrow-spectrum β-lactam antibiotics that differ only in the structure of their acyl side chain. Penicillin G possesses a benzyl side chain, while Penicillin V has a phenoxymethyl group. This seemingly minor structural variance has a profound impact on their chemical stability, particularly in acidic environments, which dictates their respective routes of administration. Penicillin V's enhanced stability in acidic conditions allows for oral administration, a significant advantage over the acid-labile Penicillin G, which is primarily administered parenterally.[1][2]

The primary mechanism of degradation for both molecules is the hydrolytic cleavage of the four-membered β-lactam ring, rendering the antibiotic inactive.[3] This hydrolysis can be catalyzed by acidic conditions or by β-lactamase enzymes produced by resistant bacteria.[4]

Degradation Pathways and Mechanisms

The degradation of Penicillin G and Penicillin V proceeds through several key pathways, with the hydrolytic cleavage of the β-lactam ring being the most significant.

Acid-Catalyzed Hydrolysis

In acidic environments, such as the stomach, the lone pair of electrons on the oxygen atom of the acyl side chain in Penicillin G can participate in an intramolecular rearrangement, leading to the opening of the β-lactam ring. The electron-withdrawing nature of the phenoxymethyl side chain in Penicillin V reduces the nucleophilicity of this oxygen atom, thereby decreasing its participation in such a rearrangement and conferring greater stability in acidic media.

The initial product of this hydrolysis is the biologically inactive penicilloic acid.[3] Under continued acidic conditions, penicilloic acid can undergo further degradation to form penilloic acid and other minor degradation products.[5]

Enzymatic Degradation by β-Lactamases

β-lactamase enzymes, produced by many resistant bacterial strains, catalyze the hydrolysis of the amide bond in the β-lactam ring. This enzymatic inactivation is a major mechanism of bacterial resistance to penicillins. Both Penicillin G and Penicillin V are susceptible to degradation by a wide range of β-lactamases.[1]

Caption: General degradation pathway for Penicillin G and V.

Quantitative Stability Comparison

The following tables summarize the available quantitative data on the chemical stability of Penicillin G and Penicillin V under various conditions. It is important to note that direct comparative studies under identical conditions are often limited in the literature.

Table 1: Stability in Aqueous Solutions

| Parameter | Penicillin G | Penicillin V | Conditions |

| Degradation in Solution | 38% decay in 24h at 20°C | More stable than Penicillin G | Aqueous solution |

| 50% decay in 24h at 37°C | Aqueous solution | ||

| Half-life (t½) | ~2 hours | Not explicitly found in direct comparison | Acidic and alkaline conditions (pH not specified)[5] |

| Reconstituted Solution Stability | Stable for 7 days at 2-8°C[6] | Label claims suggest 14 days refrigerated, but studies show variability[7] | Refrigerated |

Table 2: pH-Dependent Degradation Rate Constants for Penicillin*

| pH | Rate Constant (k) min⁻¹ | Temperature |

| 4 | 0.1603 | 80-100°C |

| 7 | 0.0039 | 80-100°C |

| 10 | 0.0485 | 80-100°C |

| *Data for penicillin (type not specified) from a study on hydrothermal treatment.[8] It illustrates the significant impact of pH on stability. |

Experimental Protocols

This section provides detailed methodologies for conducting stability studies on Penicillin G and Penicillin V.

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the degradation pathways and for the development of stability-indicating analytical methods.[9]

Caption: Workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare stock solutions of Penicillin G and Penicillin V in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize the solution with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for a specified time.

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (see section 4.2).

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial to separate the intact drug from its degradation products.

Chromatographic Conditions (Example):

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase:

-

A: 0.05 M potassium phosphate buffer (pH 6.5)

-

B: Acetonitrile

-

Gradient elution may be required to achieve optimal separation.

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 225 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Enzymatic Stability: Susceptibility to β-Lactamases

Both Penicillin G and Penicillin V are substrates for a wide array of bacterial β-lactamases. The kinetic parameters (Km and kcat) determine the efficiency of the enzyme in hydrolyzing the antibiotic. While specific comparative data for a range of β-lactamases is extensive and beyond the scope of this guide, it is a critical consideration in the context of bacterial resistance. Penicillin G acylase, an enzyme used in the industrial production of semi-synthetic penicillins, preferentially hydrolyzes Penicillin G, while Penicillin V acylase shows a preference for Penicillin V.[10]

Conclusion

The chemical stability of Penicillin G and Penicillin V is fundamentally influenced by the nature of their respective side chains. Penicillin V's phenoxymethyl group confers enhanced acid stability, enabling its oral administration. In contrast, the acid lability of Penicillin G necessitates parenteral delivery. Both are susceptible to degradation via hydrolysis of the β-lactam ring, a process that can be catalyzed by both acid and β-lactamase enzymes. For drug development professionals, a comprehensive understanding of these stability profiles, coupled with robust analytical methodologies for their assessment, is paramount for the creation of safe, effective, and stable pharmaceutical products.

References

- 1. Penicillin G and V - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. benchchem.com [benchchem.com]

- 4. Penicillin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. globalrph.com [globalrph.com]

- 7. Shelf life penicillin testing reagents [aaaai.org]

- 8. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lubrizolcdmo.com [lubrizolcdmo.com]

- 10. Frontiers | Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects [frontiersin.org]

The Dawn of a Medical Revolution: Early Clinical Trials of Penicillin

An In-depth Examination of the Foundational Experiments that Ushered in the Age of Antibiotics

The discovery and subsequent clinical validation of penicillin stand as a watershed moment in the history of medicine. This technical guide provides a detailed analysis of the pivotal early clinical trials that transformed a laboratory curiosity into a life-saving therapeutic. Aimed at researchers, scientists, and drug development professionals, this document meticulously outlines the experimental protocols, quantitative outcomes, and the fundamental mechanism of action that underpinned penicillin's success.

Preclinical Efficacy: The Landmark Mouse Protection Experiments

The initial proof of penicillin's therapeutic potential was unequivocally demonstrated in a series of meticulously designed animal experiments conducted by Howard Florey, Ernst Chain, and their team at the Sir William Dunn School of Pathology, University of Oxford. These experiments were crucial in establishing the drug's efficacy and safety profile before human administration.

Experimental Protocol: Mouse Protection Test (1940)

The foundational experiment, as detailed in the August 1940 issue of The Lancet, aimed to determine if penicillin could protect mice from a lethal bacterial infection.

Objective: To assess the in vivo antibacterial efficacy of a partially purified penicillin extract against a virulent strain of Streptococcus pyogenes.

Methodology:

-

Animal Model: A cohort of eight healthy mice was selected for the experiment.

-

Infection: All eight mice were intraperitoneally injected with a lethal dose of a virulent strain of Streptococcus pyogenes.

-

Treatment Group: Four of the infected mice were subsequently treated with subcutaneous injections of penicillin. The dosing regimen consisted of 10 mg of the penicillin extract administered at the time of infection, followed by 5 mg every three hours for a total of four additional doses.

-

Control Group: The remaining four infected mice received no treatment and served as the control group.

-

Observation: The mice were monitored closely for signs of illness and survival over a period of 17 hours.

Quantitative Outcomes of the Mouse Protection Test

The results of this seminal experiment were striking and provided the first compelling evidence of penicillin's life-saving capabilities.

| Group | Number of Mice | Treatment | Outcome after 17 hours |

| Treatment | 4 | Penicillin Extract | All 4 mice survived |

| Control | 4 | None | All 4 mice died |

The First Human Trials: A Glimmer of Hope Amidst Scarcity

Following the unequivocal success in animal models, the Oxford team cautiously proceeded to the first human trials in early 1941. These initial clinical investigations were fraught with challenges, most notably the scarcity of purified penicillin.

Case Study: Constable Albert Alexander (February 1941)

The first patient to receive systemic penicillin treatment was Albert Alexander, a 43-year-old police constable suffering from a severe, life-threatening staphylococcal and streptococcal infection that had spread from a scratch on his face.

The administration of penicillin to Albert Alexander was a pioneering effort, with the protocol developed based on the limited available knowledge.

Initial Dosage and Administration: On February 12, 1941, Alexander received an initial intravenous infusion of 200 milligrams of penicillin.[1][2] This was followed by intramuscular injections of 100-200 milligrams every three hours.

Monitoring: The patient's clinical response was closely monitored through regular temperature checks, observation of the infected lesions, and assessment of his overall well-being.

The initial response to penicillin was remarkable. Within 24 hours, Alexander's fever began to subside, the inflammation and discharge from his wounds decreased, and his appetite returned.[3] This dramatic improvement demonstrated penicillin's potent antibacterial effect in a human patient.

However, the limited supply of the drug proved to be a critical obstacle. Despite efforts to recover and repurify penicillin from the patient's urine, the available stock was exhausted after five days of treatment.[3] Consequently, the infection relapsed, and Constable Alexander tragically succumbed to his illness on March 15, 1941.[1][3]

Subsequent Early Human Trials

Despite the tragic outcome of the first case, the initial positive response spurred further trials as penicillin production slowly increased. The subsequent patients treated by the Oxford team had a variety of severe infections.

| Patient Description | Infection Type | Penicillin Administration | Outcome |

| 15-year-old boy | Post-operative infection | Systemic administration | Cured[4] |

| Child | Streptococcal septicemia | Systemic administration | Cured |

| Adult | Cavernous sinus thrombosis | Systemic administration | Cured |

| Adult | Staphylococcal septicemia | Systemic administration | Cured |

These early successes, treating what were often fatal infections, solidified the medical community's belief in penicillin's transformative potential.

Mechanism of Action: Inhibiting Bacterial Cell Wall Synthesis

Penicillin's remarkable efficacy stems from its ability to selectively target a crucial process in bacterial survival: cell wall synthesis. The drug's mechanism of action involves the inhibition of a key enzyme, DD-transpeptidase, which is essential for the structural integrity of the bacterial cell wall.

The Peptidoglycan Biosynthesis Pathway

The bacterial cell wall is primarily composed of peptidoglycan, a polymer of sugars and amino acids that forms a protective mesh-like layer. The final step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by DD-transpeptidase.

Caption: Penicillin's mechanism of action via inhibition of DD-transpeptidase.

Penicillin's molecular structure mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor, allowing it to bind irreversibly to the active site of the DD-transpeptidase. This binding inactivates the enzyme, preventing the formation of the crucial cross-links in the bacterial cell wall. The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Experimental Workflow: From Mold to Medicine

The journey from observing the antibacterial properties of the Penicillium mold to administering a purified drug to patients was a complex and innovative process. The workflow established by the Oxford team laid the groundwork for large-scale antibiotic production.

Caption: Early penicillin production and testing workflow at Oxford.

This multi-step process, though arduous and low-yielding in its early days, was a triumph of biochemical engineering and set the stage for the industrial-scale production that would become critical during World War II.

Conclusion

The early clinical trials of penicillin, from the decisive mouse protection experiments to the challenging first human administrations, represent a monumental achievement in medical science. The meticulous, albeit resource-constrained, research conducted by the Oxford team provided the definitive evidence of penicillin's efficacy and fundamentally altered the course of medicine. This guide has provided a technical overview of these foundational studies, highlighting the protocols and outcomes that launched the antibiotic era and continue to inform the principles of antimicrobial drug development today.

References

The Pivotal Role of Florey and Chain in the Development of Penicillin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and subsequent development of penicillin stands as a watershed moment in medical history, heralding the dawn of the antibiotic era. While Sir Alexander Fleming's serendipitous observation of Penicillium notatum's antibacterial properties in 1928 laid the foundation, it was the tenacious and systematic work of a team at the Sir William Dunn School of Pathology, University of Oxford, led by Professor Howard Florey and Dr. Ernst Chain, that transformed this laboratory curiosity into a life-saving therapeutic. This technical guide provides an in-depth analysis of the pivotal contributions of Florey and Chain, detailing their experimental methodologies, quantitative results, and the collaborative spirit that turned a fleeting observation into a medical revolution. Their work not only saved countless lives during World War II and beyond but also established a blueprint for modern drug development.

The Oxford Team: A Synergy of Expertise

Howard Florey, an Australian pathologist, assembled and directed a multidisciplinary team, providing the vision and driving force behind the penicillin project.[1] Ernst Chain, a German-Jewish refugee and brilliant biochemist, was instrumental in reviving Fleming's research and elucidating the chemical nature of penicillin.[1] The team's success was a testament to collaboration, with crucial contributions from Norman Heatley, who devised ingenious methods for penicillin production and purification, and Edward Abraham, who played a key role in its chemical analysis.

From Mold to Medicine: The Production and Purification of Penicillin

A significant hurdle in the early research was producing and isolating penicillin in a stable and concentrated form. The initial yields from Fleming's surface-culture method were incredibly low. The Oxford team, through meticulous experimentation, developed a more efficient process.

Experimental Protocols

1. Cultivation of Penicillium notatum

-

Medium: A simple salt solution, known as Czapek-Dox medium, was initially used. The team later found that adding substances like yeast extract could improve yields.

-

Culture Vessels: Initially, any flat-surfaced vessel was used to maximize the mold's exposure to air. Norman Heatley ingeniously adapted ceramic hospital bedpans and later designed specific shallow vessels for this purpose, significantly scaling up production within the confines of their laboratory.

-

Incubation: The mold was incubated at 24°C for 7 to 10 days, during which the penicillin was secreted into the liquid medium.

2. Penicillin Extraction and Purification (The "Back-Extraction" Method)

Developed by Norman Heatley and refined by Ernst Chain, this process was a critical breakthrough:

-

Acidification and Solvent Extraction: The culture medium containing penicillin was acidified to a pH of 2. This made the penicillin soluble in an organic solvent. Amyl acetate or ether was then used to extract the penicillin from the aqueous medium.

-

Back-Extraction into Water: The penicillin was then extracted back into a small volume of water by adjusting the pH to neutral (around 7) with a phosphate buffer. This step effectively concentrated the penicillin.

-

Freeze-Drying (Lyophilization): The concentrated aqueous solution was then freeze-dried to produce a stable, soluble brown powder. This was the crude form of penicillin used in the initial experiments.

Quantitative Data on Penicillin Purification

The initial purification process was arduous, with very low yields. It was reported that many gallons of mold broth were required to produce an amount of penicillin just large enough to cover a fingernail.[2] The activity of the penicillin preparations was measured in "Oxford units." A preparation with an activity of 450-500 Oxford units per milligram could inhibit the growth of Staphylococcus aureus in a broth dilution of 1:25,000,000.[3]

Preclinical Evaluation: The Crucial Mouse Experiments

Florey insisted on rigorous animal testing to determine the efficacy and safety of their penicillin extract before any human trials.[2]

Experimental Protocols

Mouse Protection Test

-

Animal Model: Groups of mice were used.

-

Infection: The mice were injected with a lethal dose of virulent Streptococcus bacteria.[4]

-

Treatment: A control group received no treatment, while the experimental group was treated with the purified penicillin extract. Dosages and timing of administration were varied in different experiments.

-

Observation: The survival of the mice in both groups was monitored.

Quantitative Data from Mouse Experiments

The results of the mouse experiments were dramatic and provided the first concrete evidence of penicillin's therapeutic potential.

| Experiment Date | Number of Mice (Infected) | Treatment Group (Penicillin) | Control Group (Untreated) | Outcome |

| May 25, 1940 | 8 | 4 (all survived) | 4 (all died) | The treated mice survived the lethal bacterial infection.[4] |

These successful animal trials were a critical turning point, providing the impetus to proceed to human studies.

The Dawn of the Antibiotic Age: First Human Trials

The first human to be treated with penicillin was a 43-year-old police constable, Albert Alexander, in February 1941. He had a severe staphylococcal and streptococcal infection that had spread from a scratch on his face.

Treatment Protocol

-

Patient: Albert Alexander, suffering from a life-threatening infection with abscesses.

-

Dosage: An initial intravenous dose of 200 mg of penicillin, followed by subsequent injections.

-

Outcome: The patient showed remarkable improvement within 24 hours. However, due to the scarcity of the drug, the supplies were exhausted after five days. The team even resorted to extracting penicillin from the patient's urine for re-administration. Unfortunately, the infection relapsed, and the patient succumbed.[2]

Despite the tragic outcome, this first trial demonstrated penicillin's potent antibacterial effect in a human. Subsequent trials in other patients, where sufficient supplies were available, were highly successful.

Elucidating the Molecular Architecture: The Structure of Penicillin

Ernst Chain, along with Edward Abraham, was pivotal in the early work to determine the chemical structure of penicillin.[5] Their research suggested a novel β-lactam ring structure, which was a subject of considerable scientific debate at the time.[5] The definitive structure was finally confirmed by Dorothy Hodgkin in 1945 using X-ray crystallography.[6] This understanding of the molecular structure was crucial for the later development of semi-synthetic penicillins with improved properties.

Visualizing the Breakthroughs

Penicillin Research and Development Workflow

Caption: Overall workflow of penicillin development by the Oxford team.

The Penicillin Purification Process

Caption: The back-extraction method for penicillin purification.

Conclusion

The development of penicillin was a landmark achievement in medical science, and the contributions of Howard Florey and Ernst Chain were paramount to its success. Florey's leadership and vision, combined with Chain's biochemical brilliance, transformed a chance discovery into a therapeutic miracle. Their systematic approach, encompassing production, purification, preclinical testing, and clinical trials, established a new paradigm for drug development. The work of the Oxford team not only saved millions of lives but also laid the groundwork for the antibiotic revolution, forever changing the landscape of medicine. The legacy of Florey and Chain continues to inspire researchers and scientists in the ongoing quest for new and effective treatments for infectious diseases.

References

- 1. Florey and Chain Develop Penicillin as an Antibiotic | Research Starters | EBSCO Research [ebsco.com]

- 2. Howard Walter Florey and Ernst Boris Chain | Science History Institute [sciencehistory.org]

- 3. historyofmedicineandbiology.com [historyofmedicineandbiology.com]

- 4. Howard Florey - Wikipedia [en.wikipedia.org]

- 5. The Discovery of Penicillin - Dunn School [path.ox.ac.uk]

- 6. Penicillin - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Penicillin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of various penicillin derivatives, focusing on both chemical and enzymatic approaches. The protocols are designed to be clear and reproducible for research and development purposes.

Overview of Synthetic Strategies

The synthesis of novel penicillin derivatives is a cornerstone of antibiotic research, aiming to overcome bacterial resistance and improve pharmacokinetic properties. The primary precursor for most semi-synthetic penicillins is 6-aminopenicillanic acid (6-APA), which is obtained from the hydrolysis of penicillin G or V.[1] Subsequent modification of the 6-amino group allows for the introduction of various side chains, leading to a diverse range of penicillin derivatives with unique antibacterial activities.[2]

Two main strategies are employed for the synthesis of these derivatives:

-

Chemical Synthesis: This traditional approach involves the use of protecting groups and activating agents to facilitate the acylation of the 6-APA nucleus. While versatile, it often requires harsh reaction conditions and the use of potentially toxic reagents.[3]

-

Enzymatic Synthesis: This "green" alternative utilizes enzymes, most notably Penicillin G Acylase (PGA), to catalyze the formation of the amide bond between 6-APA and a desired acyl donor.[4] This method offers high selectivity, milder reaction conditions, and reduced environmental impact.[5]

Below is a logical workflow illustrating the general process for generating semi-synthetic penicillins.

Enzymatic Synthesis of 6-Aminopenicillanic Acid (6-APA)

The enzymatic hydrolysis of Penicillin G to 6-APA is a widely used industrial process, offering a more environmentally friendly alternative to chemical methods.[5][6] Penicillin G acylase (PGA) is the key enzyme in this transformation.[7]

Signaling Pathway for Enzymatic Hydrolysis

The following diagram illustrates the enzymatic conversion of Penicillin G to 6-APA.

Experimental Protocol: Enzymatic Production of 6-APA

This protocol is based on the use of immobilized PGA for the hydrolysis of Penicillin G.[6]

Materials:

-

Penicillin G Potassium Salt

-

Immobilized Penicillin G Acylase (PGA)

-

Potassium Phosphate Buffer (0.1 M, pH 8.0)

-

Hydrochloric Acid (1 M)

-

Sodium Hydroxide (1 M)

Procedure:

-

Prepare a solution of Penicillin G potassium salt in potassium phosphate buffer.

-

Adjust the pH of the solution to 8.0 using 1 M NaOH.

-

Add the immobilized PGA to the Penicillin G solution. The enzyme loading should be optimized based on the activity of the specific PGA preparation.

-

Maintain the reaction mixture at a constant temperature (typically 37-40°C) with gentle agitation.

-

Monitor the pH of the reaction. The release of phenylacetic acid will cause a decrease in pH. Maintain the pH at 8.0 by the controlled addition of 1 M NaOH.

-

The reaction progress can be monitored by HPLC to determine the concentration of 6-APA and remaining Penicillin G.

-

Once the reaction is complete (typically >95% conversion), separate the immobilized enzyme by filtration for reuse.

-

Adjust the pH of the filtrate to the isoelectric point of 6-APA (pH 4.3) using 1 M HCl to precipitate the product.

-

Cool the mixture to 4°C to enhance precipitation.

-

Collect the precipitated 6-APA by filtration, wash with cold water, and dry under vacuum.

Synthesis of Ampicillin and Amoxicillin

Ampicillin and amoxicillin are two of the most widely used semi-synthetic penicillins.[8] Their synthesis involves the acylation of 6-APA with D-(-)-α-phenylglycine or D-(-)-α-(4-hydroxyphenyl)glycine, respectively.

Reaction Pathway for Ampicillin and Amoxicillin Synthesis

The following diagram shows the enzymatic synthesis pathway for ampicillin and amoxicillin from 6-APA.

Quantitative Data on Enzymatic Synthesis

The efficiency of enzymatic synthesis can be influenced by various factors, including the enzyme source, reaction medium, and the use of "one-pot" strategies.[4]

| Product | Enzyme System | Acyl Donor | Medium | Yield (%) | Reference |

| Amoxicillin | Penicillin G Acylase (PGA) | D-p-Hydroxyphenylglycine Methyl Ester | Aqueous buffer with Zn2+ complexation | 71.5 | [4] |

| Ampicillin | PGA and α-amino ester hydrolase (AEH) | D-Phenylglycine Methyl Ester (D-PGME) | Aqueous buffer | 47 | [4] |

| Ampicillin | PGA | D-PGME | Partially organic media | 57.3 | [4] |

| Amoxicillin | PGA | D-p-Hydroxyphenylglycine Methyl Ester | Partially organic media | 55.2 | [4] |

| Amoxicillin | PGA | D-p-Hydroxyphenylglycine Methyl Ester | Aqueous buffer with BMI·NTf₂ (ionic liquid) | >36% increase over aqueous | [9][10] |

Experimental Protocol: One-Pot Enzymatic Synthesis of Amoxicillin

This protocol describes a one-pot, two-step synthesis of amoxicillin from Penicillin G.[4]

Materials:

-

Penicillin G

-

Immobilized Penicillin G Acylase (PGA)

-

D-p-Hydroxyphenylglycine Methyl Ester (HPGME)

-

Sodium Hydroxide (for pH adjustment)

-

Hydrochloric Acid (for pH adjustment)

Procedure:

Step 1: Hydrolysis of Penicillin G to 6-APA

-

Dissolve Penicillin G in an appropriate buffer and adjust the pH to alkaline conditions (e.g., pH 8.0).

-

Add immobilized PGA and incubate at 37°C with stirring until Penicillin G is fully hydrolyzed to 6-APA.[4]

Step 2: Synthesis of Amoxicillin

-

Without isolating the 6-APA, adjust the pH of the reaction mixture to acidic conditions (e.g., pH 6.5).

-

Add the acyl donor, HPGME, to the mixture.

-

Lower the temperature to 25°C and continue the reaction with stirring.[4]

-

Monitor the formation of amoxicillin by HPLC.

-

Upon completion, filter off the immobilized enzyme.

-

The product can be purified from the reaction mixture by crystallization.

Chemical Modification of Penicillins

Chemical methods offer a high degree of flexibility for creating novel penicillin derivatives with diverse functionalities.[11]

Example Protocol: Synthesis of Ampicillin Derivative (Amp-1) via Diazotization

This protocol describes the synthesis of a novel ampicillin derivative by introducing a phenyldiazo group.[11]

Materials:

-

Ampicillin

-

Aniline

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Ice

Procedure:

-

Diazotization of Aniline:

-

Dissolve aniline in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature below 5°C. This forms the phenyldiazonium chloride solution.

-

-

Coupling Reaction:

-

Dissolve ampicillin in a cold aqueous solution of NaOH.

-

Slowly add the previously prepared phenyldiazonium chloride solution to the ampicillin solution with vigorous stirring, keeping the temperature at 0-5°C.

-

Continue stirring for a specified period to allow the coupling reaction to complete.

-

-

Isolation and Purification:

-

The resulting precipitate (Amp-1) is collected by filtration.

-

Wash the product with cold water to remove unreacted starting materials and salts.

-

The final product can be purified by recrystallization.

-

Concluding Remarks

The synthesis of penicillin derivatives remains a dynamic field of research. While enzymatic methods are gaining prominence due to their environmental benefits and high selectivity, chemical synthesis continues to be a valuable tool for accessing novel molecular architectures.[4] The choice of synthetic route will depend on the specific target molecule, desired scale of production, and economic considerations. The protocols and data presented herein provide a foundation for researchers to explore and develop new and improved penicillin-based antibiotics.

References

- 1. 6-APA - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. usp-pqm.org [usp-pqm.org]

- 4. Frontiers | Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects [frontiersin.org]

- 5. scribd.com [scribd.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. biobasedpress.eu [biobasedpress.eu]

- 9. Enzymatic synthesis of amoxicillin by penicillin G acylase in the presence of ionic liquids - Lookchem [lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of penicillin derivatives and study of their biological antibacterial activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Application Notes and Protocols for Measuring Penicillin's Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three common assays used to measure the antibacterial activity of penicillin: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC), the Kirby-Bauer Disk Diffusion Test for assessing susceptibility, and the Cylinder-Plate Assay for quantifying potency.

Introduction to Penicillin and its Mechanism of Action

Penicillin, the first discovered antibiotic, remains a cornerstone in treating bacterial infections. As a member of the β-lactam class of antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1] Penicillins act by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1] This inhibition leads to a compromised cell wall, making the bacterium susceptible to osmotic lysis and eventual cell death.

References

Application Notes and Protocols for Penicillin Susceptibility Testing in Bacteria

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the susceptibility of bacteria to penicillin and other β-lactam antibiotics. The following methodologies are aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure accuracy and reproducibility.

Introduction